1,1,2-Trimethoxyethane

Density Physical Properties Quality Control

Bespoke acetals fail where workflow stability matters. 1,1,2-Trimethoxyethane (CAS 24332-20-5) serves as a uniquely balanced protected aldehyde, enabling precise methoxyacetaldehyde release. - Stable under neutral/basic conditions; reliably deprotects under acidic catalysis. - Boiling point (125-127 °C) reduces evaporative loss vs. trimethyl orthoformate, aiding large-scale compliance. - Documented utility in balancing oral exposure with Cyp3A4 inhibition for benzimidazole IGF-1R inhibitors.

Molecular Formula C5H12O3
Molecular Weight 120.15 g/mol
CAS No. 24332-20-5
Cat. No. B050907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Trimethoxyethane
CAS24332-20-5
Synonyms1,1,2-Trimethoxyethane;  1,1,2-Tris(methoxy)ethane;  2-Methoxyacetaldehyde Dimethyl Acetal;  Methoxyacetaldehyde Dimethyl Acetal
Molecular FormulaC5H12O3
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESCOCC(OC)OC
InChIInChI=1S/C5H12O3/c1-6-4-5(7-2)8-3/h5H,4H2,1-3H3
InChIKeyDYOZNCVZPFIXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2-Trimethoxyethane: Chemical Identity & Properties


1,1,2-Trimethoxyethane (CAS 24332-20-5), also known as methoxyacetaldehyde dimethyl acetal, is an organic compound classified as an acetal [1]. It has the molecular formula C5H12O3 and a molecular weight of 120.15 g/mol [2]. This colorless liquid is characterized by a density of 0.932 g/mL at 25°C, a boiling point of 125-127°C (56-59°C at 56 mmHg), and a refractive index of 1.3921 . The compound serves as a versatile intermediate in organic synthesis, acting as a protected form of methoxyacetaldehyde that can be deprotected under acidic conditions to release the reactive aldehyde functionality [3].

Protected aldehyde intermediate for multi-step synthesis
Supports acid-labile deprotection to release methoxyacetaldehyde
Reported fit for IGF-1R inhibitor lead optimization (exposure-modulation context)

1,1,2-Trimethoxyethane: Why Generic Acetals Fall Short


Generic substitution with other acetals or orthoesters is not feasible because 1,1,2-trimethoxyethane occupies a unique physicochemical niche that directly impacts synthetic workflow, safety compliance, and application-specific performance . Unlike orthoesters such as trimethyl orthoformate (which hydrolyzes rapidly upon moisture exposure) or trimethyl orthoacetate (which exhibits lower density and flash point), 1,1,2-trimethoxyethane provides a balanced profile of moderate density, manageable boiling point, and distinct acetal stability, enabling its use as a stable protected aldehyde intermediate in pharmaceutical synthesis [1]. Furthermore, its documented role as a specific reagent for balancing oral exposure with Cyp3A4 inhibition in benzimidazole-based IGF-1R inhibitors represents a functional differentiation that generic alternatives cannot replicate .

Profile
Moderate density, higher boiling point enable controlled volatility in synthesis
Trimethyl orthoformate/orthoacetate show distinct density and lower boiling points, altering phase behavior and evaporative control
Application
Reported context for oral exposure / Cyp3A4 modulation in IGF-1R inhibitor research
Generic acetals lack documented involvement in this pharmaceutical research pathway

1,1,2-Trimethoxyethane: Differentiation Evidence


Density vs. Trimethyl Orthoacetate

1,1,2-Trimethoxyethane exhibits a density of 0.932 g/mL at 25°C, which is measurably lower than that of trimethyl orthoacetate (0.944 g/mL at 25°C) [1]. This density difference can be exploited in phase separation or liquid-liquid extraction protocols, providing a distinct handling advantage.

Density vs. orthoacetate
Cross-study comparable
0.932 vs 0.944 g/mL (Δ0.012)
May support phase separation differentiation in workup
At 25°C; may influence solvent selection and extraction efficiency
Density Physical Properties Quality Control

Boiling Point & Thermal Stability vs. Trimethyl Orthoformate

The boiling point of 1,1,2-trimethoxyethane is 125-127°C at atmospheric pressure (56-59°C at 56 mmHg), which is significantly higher than that of trimethyl orthoformate (101-102°C at atmospheric pressure) [1][2]. This higher boiling point translates to reduced volatility and potentially safer handling under ambient conditions.

Boiling point vs. orthoformate
Cross-study comparable
125–127°C vs 101–102°C (~24°C higher)
Higher boiling point supports reduced volatility workflow
May reduce evaporative loss during scale-up and facilitate stoichiometric control
Boiling Point Thermal Stability Process Safety

Flash Point & Handling Safety vs. Trimethyl Orthoacetate

1,1,2-Trimethoxyethane has a flash point of 23°C (closed cup), which is higher than the flash point of trimethyl orthoacetate (16°C) [1]. A higher flash point indicates lower flammability risk, potentially reducing the need for specialized storage and handling precautions.

Flash point vs. orthoacetate
Cross-study comparable
23°C vs 16°C (7°C higher)
May support less stringent flammability handling
Closed cup method; may simplify storage and transport logistics under regulatory frameworks
Flash Point Safety Storage

Refractive Index vs. 2-Chloro-1,1,1-trimethoxyethane

The refractive index of 1,1,2-trimethoxyethane is 1.3921 at 20°C, which is distinctly lower than that of 2-chloro-1,1,1-trimethoxyethane (1.425 at 20°C) . This optical property can be used as a rapid identity and purity check in quality control laboratories.

Refractive index vs. chloro analog
Data to verify
1.3921 vs 1.425 (Δ0.0329)
Enables rapid incoming identity verification
Source data limited; cross-check with certificate of analysis recommended
Refractive Index Analytical Chemistry Quality Assurance

Utility in IGF-1R Inhibitor Development

1,1,2-Trimethoxyethane is specifically cited as a reagent used in balancing oral exposure with Cyp3A4 inhibition in benzimidazole-based IGF-1R inhibitors, a role not reported for generic analogs such as trimethyl orthoformate or trimethyl orthoacetate . This functional specificity is a key differentiator for pharmaceutical procurement.

IGF-1R inhibitor context
Class-level inference
Reported reagent for oral exposure / Cyp3A4 modulation in benzimidazole-based IGF-1R inhibitor research
Research-fit context not shared by generic acetals
Qualitative differentiation; data to verify; research context may differ
Pharmaceutical Intermediate IGF-1R Inhibitor Cyp3A4

1,1,2-Trimethoxyethane: Procurement & Application Scenarios


IGF-1R Inhibitor Intermediate

For medicinal chemistry programs focused on benzimidazole-based IGF-1R inhibitors, 1,1,2-trimethoxyethane is the preferred reagent for modulating oral exposure while managing Cyp3A4 inhibition liabilities . Its established role in this specific therapeutic class justifies its inclusion in synthetic routes where alternative acetals would not provide the same functional outcome.

Stable Protected Aldehyde Synthesis

When a reaction sequence demands a protected aldehyde that remains stable under neutral to basic conditions but can be reliably deprotected under acidic conditions, 1,1,2-trimethoxyethane offers a balanced profile [1]. Its moderate density (0.932 g/mL) and boiling point (125-127°C) facilitate straightforward workup and purification compared to lower-boiling alternatives.

Scale-Up with Lower Volatility

In industrial or pilot-scale settings, the 24°C higher boiling point of 1,1,2-trimethoxyethane relative to trimethyl orthoformate reduces solvent loss through evaporation and minimizes VOC emissions, contributing to more robust and environmentally compliant processes [2].

Quality Control & Analytical Verification

The distinct refractive index (1.3921) and density (0.932 g/mL) of 1,1,2-trimethoxyethane provide reliable metrics for identity testing and purity assessment. These values can be used to quickly verify incoming material against certificates of analysis, ensuring procurement of the correct compound and not a substituted analog .

Application
Selection Property
Validation Focus
IGF-1R inhibitor lead optimization
Reported exposure-modulation context (Cyp3A4)
Cyp3A4 inhibition profiling; oral exposure model review
Protected aldehyde synthesis
Acid-labile acetal stability
Deprotection efficiency under target acidic conditions
Scale-up with lower volatility
Higher boiling point profile
Evaporative loss control; VOC emission compliance review
Quality control verification
Distinct refractive index and density
Incoming material identity check against specifications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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